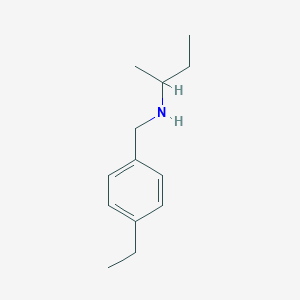

N-(4-ethylbenzyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

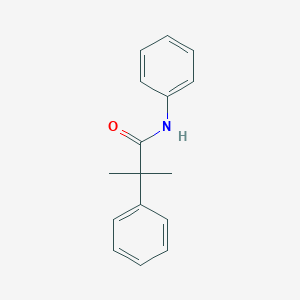

“N-(4-ethylbenzyl)butan-2-amine” is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol .

Molecular Structure Analysis

The molecular structure of “N-(4-ethylbenzyl)butan-2-amine” consists of a butan-2-amine chain attached to a benzyl group that is substituted with an ethyl group . The InChI code for this compound is 1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 .Chemical Reactions Analysis

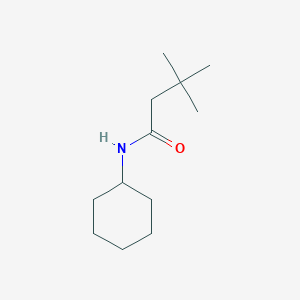

While specific chemical reactions involving “N-(4-ethylbenzyl)butan-2-amine” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react with acid chlorides to form amides .Physical And Chemical Properties Analysis

“N-(4-ethylbenzyl)butan-2-amine” has a molecular weight of 191.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 5 .Applications De Recherche Scientifique

Synthesis and Analysis

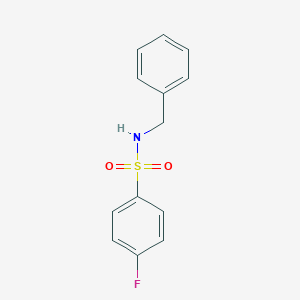

- N-(4-ethylbenzyl)butan-2-amine, a beta-agonist, has been synthesized using 4-nitrobenzyl bromide through an SN2 reaction with ethyl acetoacetate, followed by hydrolysis and amination via Leukart reaction. This method is considered effective for synthesizing reference materials and has applications in analytical methods, especially in food safety and health supervision (Wang et al., 2017).

Catalysis and Organic Synthesis

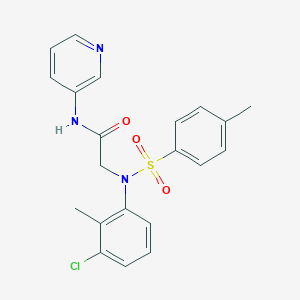

- N-(4-ethylbenzyl)butan-2-amine is used in Ir-catalyzed allylic aminations, playing a role in the enantioselective synthesis of cyclic beta-amino alcohol derivatives. This method has been leveraged for the synthesis of various cyclic derivatives, indicating its utility in complex organic synthesis processes (Lee et al., 2007).

Polymer Chemistry

- In the field of polymer chemistry, N-(4-ethylbenzyl)butan-2-amine derivatives, such as N3O3 amine phenols, are used. These derivatives are important in the formation of polydentate tripodal amine phenols and are crucial in synthesizing hexadentate ligands for Group 13 metal ions. This demonstrates the compound's relevance in creating complex ligand structures for metal coordination (Liu et al., 1993).

Electrochemical Studies

- The compound's utility in electrochemical studies is also notable. For instance, its oxidation in ionic liquid media has been investigated to understand the formation of organic layers attached to electrode surfaces. Such studies are fundamental in electrochemistry and surface science, with implications for sensor technology and material science (Ghilane et al., 2010).

Medicinal Chemistry

- N-(4-ethylbenzyl)butan-2-amine plays a role in medicinal chemistry. For example, its derivatives have been utilized in the synthesis of amines for improved carbon dioxide capture performance. This application is crucial in the development of new materials for environmental applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Singto et al., 2016).

Propriétés

IUPAC Name |

N-[(4-ethylphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYVFQXHDQETM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405898 |

Source

|

| Record name | N-(4-ethylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-54-1 |

Source

|

| Record name | N-(4-ethylbenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)

![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)